2-(2-{[(2-chlorophenyl)methyl]amino}ethoxy)ethan-1-ol
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Overview
Description
2-(2-{[(2-chlorophenyl)methyl]amino}ethoxy)ethan-1-ol is an organic compound with a complex structure that includes a chlorobenzylamino group and an ethoxyethanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(2-chlorophenyl)methyl]amino}ethoxy)ethan-1-ol typically involves the reaction of 2-chlorobenzylamine with ethylene glycol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental safety. The use of advanced purification techniques such as distillation and chromatography ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(2-chlorophenyl)methyl]amino}ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-{[(2-chlorophenyl)methyl]amino}ethoxy)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-{[(2-chlorophenyl)methyl]amino}ethoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways and targets can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Chloroethoxy)ethoxy]ethanol
- 2-(2-Chloroethoxy)ethanol
- 2-[2-(2-Aminoethoxy)ethoxy]ethanol
Uniqueness
2-(2-{[(2-chlorophenyl)methyl]amino}ethoxy)ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
2-(2-{[(2-chlorophenyl)methyl]amino}ethoxy)ethan-1-ol, commonly referred to by its CAS number 940357-47-1, is a chemical compound with significant potential in pharmaceutical applications. Its structure includes a chlorophenyl group, an amino group, and an ethoxyethanol backbone, which contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₆ClNO₂
- Molecular Weight : 229.7 g/mol
- Structure : The compound features a complex arrangement that allows for diverse interactions within biological systems.
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer research and neuropharmacology.
Antiproliferative Activity
Several studies have explored the antiproliferative effects of compounds structurally related to this compound. For instance:
- Mechanism : Compounds with similar structures have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is crucial for the development of anticancer agents.
- Case Studies : In vitro studies demonstrated that derivatives of this compound could induce G2/M cell cycle arrest in HeLa cells, suggesting its potential as an anticancer agent .
Interaction with Neurotransmitter Receptors
Preliminary investigations suggest that this compound may interact with neurotransmitter receptors:
- Receptor Binding : Similar compounds have shown affinity for serotonin and dopamine receptors, indicating possible applications in treating neurological disorders .
- Further Research Needed : While initial studies are promising, more detailed investigations are required to fully understand the binding affinities and functional consequences of these interactions.
Comparative Analysis with Related Compounds
Compound Name | Structure | Unique Features |
---|---|---|
2-(2-aminoethoxy)ethanol | C₆H₁₅NO₃ | Lacks chlorophenyl; simpler structure |
2-{[4-(Chlorophenyl)methyl]amino}ethanol | C₁₀H₁₃ClN | Similar amine structure; different substitution pattern |
4-Chloro-N-(2-hydroxyethyl)benzamide | C₉H₁₀ClNO₂ | Contains a benzamide instead of an alcohol |
The structural uniqueness of this compound allows it to exhibit distinct biological activities that are not fully realized by its analogs. Its dual functionality as both an alcohol and an amine enhances its reactivity in synthetic and biological contexts .
Potential Applications
The biological activities of this compound suggest several potential applications:
- Anticancer Therapy : Given its antiproliferative properties, this compound could be further developed as a chemotherapeutic agent.
- Neuropharmacology : Its interaction with neurotransmitter systems may position it as a candidate for treating mood disorders or neurodegenerative diseases.
Properties
IUPAC Name |
2-[2-[(2-chlorophenyl)methylamino]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2/c12-11-4-2-1-3-10(11)9-13-5-7-15-8-6-14/h1-4,13-14H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQYDPYIKOFOPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCOCCO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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